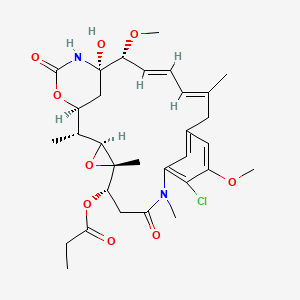
Maytansinol-3-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maytansinol-3-propionate is a derivative of maytansinol, a potent antimitotic agent known for its ability to inhibit microtubule assembly. This compound is part of the maytansinoid family, which includes several structural analogues such as maytansine and ansamitocin P3. Maytansinoids have shown significant promise in targeted cancer therapy due to their high cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maytansinol-3-propionate is typically synthesized through the acylation of maytansinolThis reaction is carried out under specific conditions to ensure the successful attachment of the propionate group .
Industrial Production Methods: Industrial production of this compound involves microbial conversion processes. Various microorganisms, including bacteria, actinomycetes, yeasts, and fungi, are screened for their ability to modify the structure of ansamitocins, a group of antitumor ansamycin antibiotics. These microorganisms convert ansamitocin P-3 to this compound through a series of biochemical reactions .
Chemical Reactions Analysis
Types of Reactions: Maytansinol-3-propionate undergoes several types of chemical reactions, including acylation, oxidation, and reduction. The acylation reaction is crucial for the preparation of maytansinoid derivatives, while oxidation and reduction reactions modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the acylation of maytansinol include acyl chlorides and anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine, under controlled temperature conditions .
Major Products: The major products formed from these reactions are various maytansinoid derivatives, each with unique structural modifications that enhance their cytotoxicity and therapeutic potential .
Scientific Research Applications
Maytansinol-3-propionate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable precursor for the synthesis of novel maytansinoid derivatives. In biology, it is used to study microtubule dynamics and the mechanisms of cell division. In medicine, this compound is being investigated for its potential as an anticancer agent, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . In industry, it is used in the production of various pharmaceutical compounds .
Mechanism of Action
Maytansinol-3-propionate is part of the maytansinoid family, which includes several similar compounds such as maytansine, ansamitocin P3, ansamitocin P4, and maytanacine. These compounds share a common mechanism of action, but differ in their structural modifications and cytotoxicity levels. This compound is unique due to its specific propionate group, which enhances its binding affinity to tubulin and its overall cytotoxicity .
Comparison with Similar Compounds
- Maytansine
- Ansamitocin P3
- Ansamitocin P4
- Maytanacine
- 20-O-demethylansamitocin P-3
- 15-hydroxyansamitocin P-3
- N-demethylansamitocin P-3
Maytansinol-3-propionate stands out among these compounds due to its unique structural features and potent anticancer activity.
Properties
CAS No. |
57103-70-5 |
|---|---|
Molecular Formula |
C31H41ClN2O9 |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] propanoate |
InChI |
InChI=1S/C31H41ClN2O9/c1-8-26(36)42-24-15-25(35)34(5)20-13-19(14-21(39-6)27(20)32)12-17(2)10-9-11-23(40-7)31(38)16-22(41-29(37)33-31)18(3)28-30(24,4)43-28/h9-11,13-14,18,22-24,28,38H,8,12,15-16H2,1-7H3,(H,33,37)/b11-9+,17-10+/t18-,22+,23-,24+,28+,30+,31+/m1/s1 |
InChI Key |
DGBBXVWXOHSLTG-UMDRASRXSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


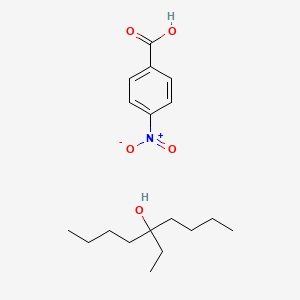
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)

![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)

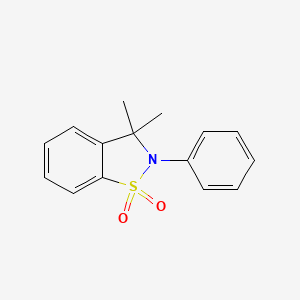
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
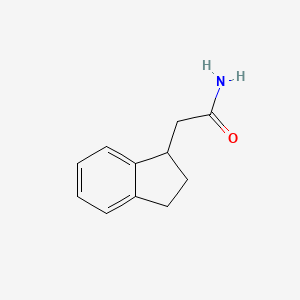
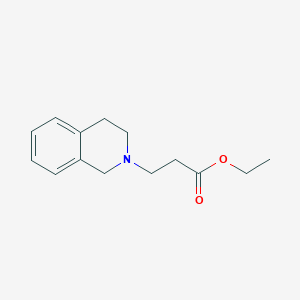
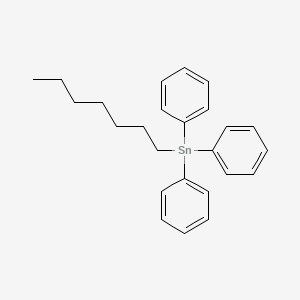
![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
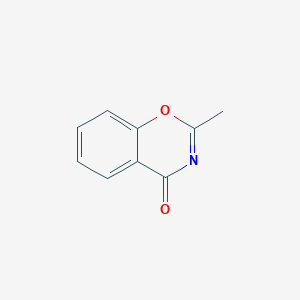
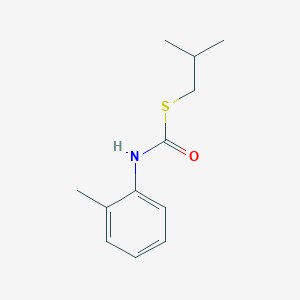
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
